(3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazol-5-yl)boronic acid
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Overview
Description
(3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of boronic acids often involves hydroboration, where a boron-hydrogen bond is added across an unsaturated bond such as an alkene or alkyne . This method is rapid and allows for the large-scale production of organoborane compounds, which can then be converted to boronic acids through oxidation or other functionalization reactions.
Chemical Reactions Analysis
Types of Reactions
(3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazol-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Reactions with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted boronic acids, which can be further utilized in organic synthesis and other applications.
Scientific Research Applications
Chemistry
In chemistry, (3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazol-5-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .
Biology and Medicine
In biology and medicine, boronic acids are explored for their potential as enzyme inhibitors and therapeutic agents. They can form reversible covalent bonds with diols and other functional groups, making them useful in the design of enzyme inhibitors and drug candidates .
Industry
In industry, boronic acids are used in the development of sensors and materials. Their ability to form reversible covalent bonds with sugars and other molecules makes them useful in the design of sensors for detecting glucose and other analytes .
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazol-5-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter the function of biological molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming stable yet reversible complexes .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Ethoxycarbonylphenylboronic acid
- Pinacol boronic esters
Uniqueness
(3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazol-5-yl)boronic acid is unique due to its pyrazole ring structure, which imparts distinct reactivity and binding properties compared to other boronic acids. The presence of the ethoxycarbonyl group further enhances its versatility in synthetic applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C8H13BN2O4 |
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Molecular Weight |
212.01 g/mol |
IUPAC Name |
(5-ethoxycarbonyl-2-ethylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O4/c1-3-11-7(9(13)14)5-6(10-11)8(12)15-4-2/h5,13-14H,3-4H2,1-2H3 |
InChI Key |
BIEPRHXESYNEIK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NN1CC)C(=O)OCC)(O)O |
Origin of Product |
United States |
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